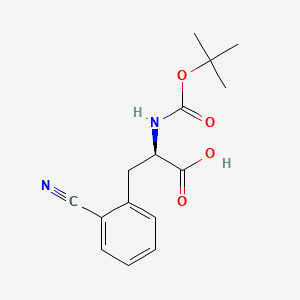

Boc-2-cyano-D-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Boc-2-cyano-D-phenylalanine typically involves the reaction of D-2-cyanophenylalanine with tert-butoxycarbonyl acid (Boc-OH). This reaction requires the use of activating agents such as N,N’-dihydrotetrabutylamine (DCC) and 1-hydroxyphenyl-lh-tetrazolone (HOBt) . The reaction conditions are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Boc-2-cyano-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Boc-2-cyano-D-phenylalanine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and peptides.

Biology: The compound is utilized in protein engineering and the study of enzyme mechanisms.

Medicine: this compound is employed in drug development and the synthesis of pharmaceutical intermediates.

Industry: It finds applications in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of Boc-2-cyano-D-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Boc-2-cyano-D-phenylalanine include:

- Boc-2-cyano-L-phenylalanine

- Boc-2-cyano-D-tryptophan

- Boc-2-cyano-D-tyrosine

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its cyano group and tert-butoxycarbonyl protection make it a valuable intermediate in organic synthesis and protein engineering. Compared to similar compounds, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice for certain applications .

Actividad Biológica

Boc-2-cyano-D-phenylalanine (Boc-D-Cyano-Phe) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential applications in various biological contexts. This article delves into the biological activity of Boc-D-Cyano-Phe, exploring its synthesis, mechanisms of action, and implications in drug development and therapeutic applications.

Synthesis of this compound

Boc-D-Cyano-Phe is synthesized through a multi-step process involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a cyano group at the 2-position of the phenylalanine side chain. This modification enhances the compound's stability and solubility, making it suitable for various biological assays.

Mechanisms of Biological Activity

Boc-D-Cyano-Phe exhibits several biological activities, particularly in the context of enzyme inhibition and interaction with proteins:

- Enzyme Inhibition : The cyano group in Boc-D-Cyano-Phe is known to interact with active sites of enzymes, potentially acting as a competitive inhibitor. This property has been explored in studies focusing on tyrosinase inhibition, where similar compounds have shown significant inhibitory effects on melanin production, thus being relevant in cosmetic and dermatological applications .

- Protein Interaction : The structural characteristics of Boc-D-Cyano-Phe allow it to be incorporated into peptides and proteins, where it can alter the conformation and stability of these biomolecules. Research indicates that modifications like these can impact protein folding and functionality, which is crucial for understanding protein-related diseases .

Case Studies

- Tyrosinase Inhibition : A study evaluated various derivatives of phenylalanine for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. While Boc-D-Cyano-Phe was not specifically highlighted, related compounds demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that Boc-D-Cyano-Phe may possess similar or enhanced inhibitory effects.

- Antiviral Properties : Research on carbobenzoxy-D-phenylalanine derivatives indicates potential antiviral activity through membrane fusion inhibition. Although Boc-D-Cyano-Phe was not directly tested, its structural analogs show promise as antiviral agents, indicating a possible avenue for future exploration .

Biological Activity Data Table

Propiedades

IUPAC Name |

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.